molecular formula C23H17NO5 B2869637 6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide CAS No. 433706-08-2

6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No. B2869637
CAS RN: 433706-08-2
M. Wt: 387.391
InChI Key: BJABQQMQPRVRNV-UHFFFAOYSA-N
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Description

6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as MOCCA, is a synthetic compound that belongs to the class of chromene derivatives. MOCCA has been extensively studied for its potential applications in the field of drug discovery and development.

Scientific Research Applications

Crystalline Structure and Polymorphism

The study of chromene derivatives, including compounds like 6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, has shown their ability to form various crystalline structures and polymorphs. These properties are crucial for understanding the solid-state characteristics and stability of pharmaceutical compounds. Research by Reis et al. (2013) on related chromene compounds revealed the formation of different polymorphic forms, showcasing the impact of molecular modifications on crystalline structure and pharmaceutical formulation processes (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Fluorescence Properties

Chromene derivatives exhibit significant fluorescence properties due to their conjugated systems and various hydrogen bonds within their structures. The synthesis and characterization of benzo[c]coumarin carboxylic acids by Shi, Liang, and Zhang (2017) highlighted the excellent fluorescence of these compounds in both ethanol solution and the solid state. This property is valuable for developing optical materials and sensors (Shi, Liang, & Zhang, 2017).

Chemical Synthesis and Reactions

Chromene derivatives are versatile intermediates in organic synthesis. Pimenova et al. (2003) explored the chemical reactions of chromene compounds, leading to the formation of various novel structures. This research demonstrates the utility of chromene derivatives in synthesizing new chemical entities with potential pharmaceutical applications (Pimenova, Krasnych, Goun, & Miles, 2003).

Diuretic and Hypertension Remedies

Some chromene derivatives have been identified for their strong diuretic properties and potential as new hypertension remedies. Shishkina et al. (2018) found that certain polymorphic modifications of these compounds can influence their pharmacological activity, highlighting the importance of solid-state chemistry in drug development (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

Heterocyclic Synthesis

The unique process of phenolic oxidation utilized in the synthesis of chromenes, as reported by Pelter et al. (1997), provides a novel approach to heterocyclic synthesis. This method allows for the introduction of heteroatoms not initially attached to a benzene ring, demonstrating the flexibility and potential of chromene derivatives in organic synthesis (Pelter, Hussain, Smith, & Ward, 1997).

properties

IUPAC Name

6-methoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-27-19-11-12-21-15(13-19)14-20(23(26)29-21)22(25)24-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJABQQMQPRVRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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